![molecular formula C14H19ClN2O B2521390 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide CAS No. 743444-20-4](/img/structure/B2521390.png)
2-chloro-N-(4-piperidin-1-ylphenyl)propanamide
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Overview
Description
2-chloro-N-(4-piperidin-1-ylphenyl)propanamide is a chemical compound with the CAS Number: 743444-20-4 . It has a molecular weight of 266.77 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[4-(1-piperidinyl)phenyl]propanamide . The InChI code for this compound is 1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) .Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide is a powder . It is stored at room temperature . The molecular formula of this compound is C14H19ClN2O and it has a molecular weight of 266.77 .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Pharmaceutical Testing
“2-Chloro-N-(4-(piperidin-1-yl)phenyl)propanamide” is used for pharmaceutical testing . It’s crucial to test new drugs for their potency, toxicity, and efficacy before they can be approved for human use. This compound could be used as a reference standard in such tests.
Opioid Analgesic Metabolite Study
It is a thermal degradant and major urinary metabolite of the opioid analgesic, fentanyl . Studying the metabolites of drugs like fentanyl can help researchers understand how the drug is broken down in the body and could lead to the development of more effective treatments for pain.
Forensic Applications
This compound is intended for forensic applications . In forensic science, it could be used as a reference material for the identification and quantification of this compound in biological samples, which could be important in cases of drug abuse or poisoning.
Chemical Synthesis
“2-Chloro-N-(4-(piperidin-1-yl)phenyl)propanamide” can be used in chemical synthesis . It could serve as a building block in the synthesis of other complex molecules.
Biological Research
Given its role as a metabolite of fentanyl, this compound could be used in biological research to study its effects on various biological pathways .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05, GHS07 .
Mechanism of Action
Mode of Action
The compound’s structure, which includes a piperidine ring, suggests it may act as a ligand for certain receptors or enzymes . The exact interactions and resulting changes would depend on the specific targets, which are currently unknown .
Biochemical Pathways
Tertiary aliphatic amines, such as those found in the compound’s structure, are known to be biotransformed into tertiary amine oxides . This suggests that the compound may be involved in metabolic pathways related to amine oxidation .
Pharmacokinetics
The compound’s molecular weight (30323) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The compound’s potential interaction with proteins or enzymes suggests it may influence cellular processes or signaling pathways .
properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARYMCMQUDUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-piperidin-1-ylphenyl)propanamide |
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